Cas no 1903838-12-9 (tert-butyl trans-3-amino-4-(hydroxymethyl)piperidine-1-carboxylate)

tert-butyl trans-3-amino-4-(hydroxymethyl)piperidine-1-carboxylate 化学的及び物理的性質
名前と識別子
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- tert-butyl trans-3-amino-4-(hydroxymethyl)piperidine-1-carboxylate
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- インチ: 1S/C11H22N2O3/c1-11(2,3)16-10(15)13-5-4-8(7-14)9(12)6-13/h8-9,14H,4-7,12H2,1-3H3/t8-,9+/m1/s1
- InChIKey: LRCPRHFAAYJMHG-BDAKNGLRSA-N
- ほほえんだ: N1(C(OC(C)(C)C)=O)CC[C@H](CO)[C@@H](N)C1
tert-butyl trans-3-amino-4-(hydroxymethyl)piperidine-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1540724-250mg |
Tert-butyl (3R,4S)-3-amino-4-(hydroxymethyl)piperidine-1-carboxylate |
1903838-12-9 | 98% | 250mg |
¥9669 | 2023-04-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1540724-100mg |
Tert-butyl (3R,4S)-3-amino-4-(hydroxymethyl)piperidine-1-carboxylate |
1903838-12-9 | 98% | 100mg |
¥5990 | 2023-04-09 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB92663-100MG |
tert-butyl trans-3-amino-4-(hydroxymethyl)piperidine-1-carboxylate |
1903838-12-9 | 95% | 100MG |
¥ 1,729.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB92663-100mg |
tert-butyl trans-3-amino-4-(hydroxymethyl)piperidine-1-carboxylate |
1903838-12-9 | 95% | 100mg |
¥1697.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB92663-100.0mg |
tert-butyl trans-3-amino-4-(hydroxymethyl)piperidine-1-carboxylate |
1903838-12-9 | 95% | 100.0mg |
¥1697.0000 | 2024-08-03 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB92663-250MG |
tert-butyl trans-3-amino-4-(hydroxymethyl)piperidine-1-carboxylate |
1903838-12-9 | 95% | 250MG |
¥ 2,765.00 | 2023-04-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1540724-1g |
Tert-butyl (3R,4S)-3-amino-4-(hydroxymethyl)piperidine-1-carboxylate |
1903838-12-9 | 98% | 1g |
¥14972 | 2023-04-09 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB92663-1G |
tert-butyl trans-3-amino-4-(hydroxymethyl)piperidine-1-carboxylate |
1903838-12-9 | 95% | 1g |
¥ 6,910.00 | 2023-04-14 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB92663-250mg |
tert-butyl trans-3-amino-4-(hydroxymethyl)piperidine-1-carboxylate |
1903838-12-9 | 95% | 250mg |
¥2715.0 | 2024-04-23 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PB92663-1g |
tert-butyl trans-3-amino-4-(hydroxymethyl)piperidine-1-carboxylate |
1903838-12-9 | 95% | 1g |
¥6784.0 | 2024-04-23 |
tert-butyl trans-3-amino-4-(hydroxymethyl)piperidine-1-carboxylate 関連文献
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Fen Xu,Yi Xie,Xu Zhang,Shuyuan Zhang,Lei Shi New J. Chem., 2003,27, 565-567
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Krister Larsson,Lars Öhrström CrystEngComm, 2003,5, 222-225
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
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Maxime Martinez,François Coppens,Nadine Halberstadt Phys. Chem. Chem. Phys., 2019,21, 3626-3636
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Honghong Zhang,Zuo Xiao,Jeromy J. Rech,Helin Niu,Wei You,Liming Ding Mater. Chem. Front., 2018,2, 700-703
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Shixiong Sun,Xueping Sun,Yi Liu,Jian Peng,Yuegang Qiu,Yue Xu,Jinxu Zhang,Qing Li,Chun Fang,Jiantao Han,Yunhui Huang J. Mater. Chem. A, 2019,7, 17248-17253
tert-butyl trans-3-amino-4-(hydroxymethyl)piperidine-1-carboxylateに関する追加情報
tert-butyl trans-3-amino-4-(hydroxymethyl)piperidine-1-carboxylate: A Comprehensive Overview
The compound with CAS No. 1903838-12-9, known as tert-butyl trans-3-amino-4-(hydroxymethyl)piperidine-1-carboxylate, is a highly specialized chemical entity that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structural features, which include a piperidine ring substituted with an amino group at position 3, a hydroxymethyl group at position 4, and a tert-butyl ester at position 1. The trans configuration of the substituents on the piperidine ring adds to its stereochemical complexity and functional diversity.
Recent studies have highlighted the potential of tert-butyl trans-3-amino-4-(hydroxymethyl)piperidine-1-carboxylate in various applications, particularly in drug discovery and development. Its structure lends itself well to serving as a building block for more complex molecules, especially those with bioactive properties. Researchers have explored its ability to act as a precursor in the synthesis of peptide analogs and other bioactive compounds, leveraging its amine and hydroxymethyl functionalities for conjugation and modification.
The synthesis of tert-butyl trans-3-amino-4-(hydroxymethyl)piperidine-1-carboxylate involves a series of carefully designed organic reactions. Key steps include the formation of the piperidine ring through cyclization reactions, followed by selective substitution at specific positions to introduce the amino, hydroxymethyl, and tert-butyl groups. The stereochemistry of the molecule is controlled during these steps to ensure the desired trans configuration is achieved. Advanced techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are employed to confirm the structure and purity of the final product.
In terms of biological activity, tert-butyl trans-3-amino-4-(hydroxymethyl)piperidine-1-carboxylate has shown promise in preliminary assays targeting enzyme inhibition and receptor modulation. Its amino group can participate in hydrogen bonding interactions, making it a potential candidate for binding to protein targets such as kinases or G-protein coupled receptors (GPCRs). Additionally, the hydroxymethyl group introduces hydrophilic properties, which can enhance solubility and bioavailability when incorporated into drug candidates.
Recent advancements in computational chemistry have further elucidated the molecular interactions of this compound with biological systems. Molecular docking studies have revealed favorable binding modes with several therapeutic targets, suggesting its potential utility in treating conditions such as inflammation, neurodegenerative diseases, and cancer. These findings underscore the importance of continuing research into the pharmacokinetics and pharmacodynamics of this compound to fully harness its therapeutic potential.
From an industrial perspective, tert-butyl trans-3-amino-4-(hydroxymethyl)piperidine-1-carboxylate represents a valuable intermediate in chemical synthesis. Its stability under various reaction conditions allows for its use in large-scale production processes, making it an attractive option for pharmaceutical manufacturers seeking reliable intermediates for drug development.
In conclusion, tert-butyl trans-3-amino-4-(hydroxymethyl)piperidine-1-carboxylate stands out as a versatile and intriguing chemical entity with diverse applications across multiple disciplines. As research continues to uncover its full potential, this compound is poised to play a significant role in advancing both academic research and industrial innovation.
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